molecular formula C17H18N2O4S B3005916 (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide CAS No. 1173536-61-2

(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B3005916
CAS No.: 1173536-61-2
M. Wt: 346.4
InChI Key: IDJHRAYKYGJDDN-ISLYRVAYSA-N
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Description

The compound "(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide" is a benzothiazole derivative featuring a fused benzo[d]thiazole core substituted with 5,6-dimethoxy and 3-methyl groups. The (E)-configuration of the imine linkage (C=N) connects the benzothiazole moiety to a 2,5-dimethylfuran-3-carboxamide group. This structure combines electron-donating methoxy groups with a rigid heterocyclic framework, which may enhance stability and influence intermolecular interactions (e.g., hydrogen bonding via the amide group).

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-9-6-11(10(2)23-9)16(20)18-17-19(3)12-7-13(21-4)14(22-5)8-15(12)24-17/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJHRAYKYGJDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular formula of the compound is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S with a molecular weight of 346.4 g/mol. The compound features a thiazole ring, methoxy groups, and a furan moiety, contributing to its diverse chemical reactivity.

Biological Activity Overview

Research indicates that compounds similar to (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide exhibit a range of biological activities, including:

  • Antioxidant Activity : Several studies have shown that derivatives of benzo[d]thiazole possess antioxidant properties that may protect cells from oxidative stress.
  • Acetylcholinesterase Inhibition : This compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of Alzheimer's disease. In vitro assays have demonstrated significant inhibition activity against acetylcholinesterase (AChE), suggesting potential therapeutic applications in neurodegenerative disorders.

1. Acetylcholinesterase Inhibition

A study evaluating various benzo[d]thiazole derivatives found that (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide exhibited promising AChE inhibitory activity with an IC50 value comparable to established inhibitors. The mechanism involves competitive inhibition at the active site of the enzyme.

2. Antioxidant Properties

The antioxidant capacity was assessed using DPPH and ABTS radical scavenging assays. The compound showed significant scavenging activity, indicating its potential as a protective agent against oxidative damage in biological systems.

3. Neuroprotective Effects

In vivo studies demonstrated that the compound could protect neuronal cells from apoptosis induced by neurotoxic agents. This neuroprotective effect correlates with its ability to modulate oxidative stress and inflammatory pathways.

Case Studies

StudyFindings
Study on AChE Inhibition Demonstrated IC50 = 0.29 μM for (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide, indicating strong AChE inhibition .
Antioxidant Activity Assessment Exhibited significant DPPH radical scavenging activity with an IC50 of 15 μM .
Neuroprotection in Animal Models Reduced neuronal apoptosis by 40% in models treated with neurotoxic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives from the provided evidence, focusing on molecular features, physical properties, and functional groups:

Compound Core Structure Key Substituents Molecular Formula Yield (%) Melting Point (°C) Key Functional Groups
Target Compound Benzo[d]thiazole 5,6-Dimethoxy, 3-methyl; 2,5-dimethylfuranamide Not provided Amide, methoxy, imine (E-configuration)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene; 5-methylfuran C20H10N4O3S 68 243–246 Cyano, ketone, imine (Z-configuration)
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine 4-Cyanobenzylidene; 5-methylfuran C22H17N3O3S 68 213–215 Cyano, ketone, imine (Z-configuration)
6,11-Dihydro-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimidoquinazoline 5-Methylfuran; carbonitrile C17H10N4O3 57 268–269 Cyano, ketone, NH-triazole
N-[3-(3-Methylphenyl)-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole 3-Methylphenyl; dimethylamino-acryloyl C21H20N4O2S 82 200 Amide, acryloyl, dimethylamino

Structural and Functional Differences

Core Heterocycles: The target compound’s benzo[d]thiazole core contrasts with thiazolo-pyrimidine (11a,b), pyrimidoquinazoline (12), and thiadiazole (4g) systems. Thiazolo-pyrimidines (11a,b) incorporate a pyrimidine ring fused to thiazole, increasing planarity and electron-withdrawing effects from the cyano group .

The 2,5-dimethylfuran carboxamide introduces steric hindrance and hydrogen-bonding capacity, distinguishing it from the methylfuran-ether linkage in 11a,b .

Physical Properties :

  • Melting points for thiazolo-pyrimidines (213–269°C) are higher than thiadiazoles (~200°C), likely due to fused-ring rigidity . The target compound’s dimethoxy groups may further elevate its melting point through enhanced crystallinity.
  • Yields for similar compounds (57–82%) suggest moderate synthetic efficiency, possibly influenced by steric effects of substituents .

Spectroscopic Signatures: The imine (C=N) in the target compound’s E-configuration may show distinct NMR shifts (e.g., δ ~7.5–8.0 ppm for =CH protons) compared to Z-configuration analogs like 11a,b . IR spectra would show amide C=O stretching (~1650–1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹), differing from cyano (2219 cm⁻¹ in 11a,b) or acryloyl (1638 cm⁻¹ in 4g) groups .

Research Implications

  • Pharmacological Potential: Benzo[d]thiazoles are associated with antitumor and antimicrobial activities, while thiazolo-pyrimidines (11a,b) have been explored as kinase inhibitors . The target compound’s methoxy and amide groups may enhance bioavailability compared to cyano-substituted analogs.
  • Synthetic Challenges : The E-configuration imine requires precise reaction conditions to avoid isomerization, contrasting with Z-configuration thiazolo-pyrimidines synthesized via straightforward condensations .

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